2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15653574
Molecular Formula: C24H20ClFN4OS
Molecular Weight: 467.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClFN4OS |
|---|---|
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H20ClFN4OS/c1-16(18-8-12-20(26)13-9-18)28-29-23(31)15-32-24-27-21-4-2-3-5-22(21)30(24)14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
| Standard InChI Key | UVRXACGTGGRBIR-LQKURTRISA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F |
| Canonical SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Introduction
Synthesis
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide would typically involve several steps:
-
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
-
Introduction of the Chlorobenzyl Group: The benzimidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base.
-
Formation of the Acetohydrazide Moiety: The intermediate product is reacted with thioacetic acid to form the acetohydrazide moiety.
-
Condensation with Fluorophenyl Ethylidene Aldehyde: Finally, the acetohydrazide is condensed with 1-(4-fluorophenyl)ethylidene aldehyde under appropriate conditions.
Biological Activities
Compounds with similar structures to 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide often exhibit significant biological properties, including:
-
Antimicrobial Activity: Benzimidazole derivatives have shown activity against various bacterial strains.
-
Anticancer Activity: These compounds can inhibit cell proliferation in cancer cell lines.
-
Anti-inflammatory Properties: They may also possess anti-inflammatory effects.
Potential Applications
Given its structural features, 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide could serve as a lead compound for developing new drugs targeting diseases such as cancer and infectious diseases. Additionally, it may find applications in agricultural chemistry as a pesticide or fungicide.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide | Approximately 491 | Antimicrobial, Anticancer, Anti-inflammatory |
| N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide | Not specified | Anti-cancer, Anti-inflammatory |
| 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide | Approximately 438.9 | Promising biological activities |
| 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide | Approximately 480.97 | Antimicrobial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume